molecular formula C22H15Cl2N3O B3504293 N-(2,4-dichlorophenyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide

N-(2,4-dichlorophenyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B3504293
M. Wt: 408.3 g/mol
InChI Key: ANJJMOMNOZWYNG-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a dichlorophenyl group, a pyridinyl group, and a carboxamide group. These structural features contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide typically involves multi-step organic synthesis

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions: The introduction of the 2,4-dichlorophenyl group and the 4-pyridinyl group can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and are carried out under inert atmosphere conditions to prevent unwanted side reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate product with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride (SOCl2) or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, forming corresponding quinoline N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to the formation of amines or dihydroquinolines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield quinoline N-oxides, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-(2,4-dichlorophenyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to the disruption of cellular processes.

Comparison with Similar Compounds

N-(2,4-dichlorophenyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but different substituents.

    Quinacrine: Another antimalarial drug with a quinoline core, but with different functional groups.

    Cinchonine: A natural alkaloid with a quinoline core, used in the synthesis of other compounds.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O/c1-13-2-4-19-16(10-13)17(12-21(26-19)14-6-8-25-9-7-14)22(28)27-20-5-3-15(23)11-18(20)24/h2-12H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJJMOMNOZWYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dichlorophenyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
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N-(2,4-dichlorophenyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
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N-(2,4-dichlorophenyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
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N-(2,4-dichlorophenyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
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N-(2,4-dichlorophenyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
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N-(2,4-dichlorophenyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide

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